An In-Depth Technical Guide to 2-(Chloromethyl)-1,3,4-trifluorobenzene (CAS No. 114152-20-4)
An In-Depth Technical Guide to 2-(Chloromethyl)-1,3,4-trifluorobenzene (CAS No. 114152-20-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Chloromethyl)-1,3,4-trifluorobenzene, a key fluorinated building block in modern organic synthesis and medicinal chemistry. This document delves into its chemical identity, physicochemical properties, synthesis, reactivity, and applications, with a particular focus on its role in drug discovery and development. Safety protocols and handling procedures are also detailed to ensure its effective and safe utilization in the laboratory.
Introduction: The Strategic Importance of Fluorinated Benzyl Halides
Fluorine-containing molecules are of paramount importance in the pharmaceutical and agrochemical industries. The introduction of fluorine atoms into organic scaffolds can dramatically alter a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Trifluoromethylated and polyfluorinated aromatic compounds, in particular, are integral to the design of novel therapeutic agents.
2-(Chloromethyl)-1,3,4-trifluorobenzene, also known as 2,3,6-trifluorobenzyl chloride, is a versatile chemical intermediate that provides a direct route to incorporating the 2,3,6-trifluorobenzyl moiety into a target molecule. The trifluorinated phenyl ring offers a unique electronic profile, while the chloromethyl group serves as a reactive handle for a variety of chemical transformations, most notably nucleophilic substitution reactions. This combination makes it a valuable tool for medicinal chemists seeking to fine-tune the properties of drug candidates. These compounds are highly reactive and can be readily used in alkylation, substitution, and coupling reactions, making them indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1]
Chemical Identity and Physicochemical Properties
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Chemical Name: 2-(Chloromethyl)-1,3,4-trifluorobenzene
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Synonyms: 2,3,6-Trifluorobenzyl chloride
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CAS Number: 114152-20-4
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Molecular Formula: C₇H₄ClF₃
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Molecular Weight: 180.55 g/mol
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Boiling Point | 63 °C (at 13 Torr) | [2] |
| Density | 1.391 ± 0.06 g/cm³ (Predicted) | [2] |
Synthesis and Manufacturing
The synthesis of 2-(Chloromethyl)-1,3,4-trifluorobenzene is typically achieved through the chlorination of the corresponding alcohol, 2,3,6-trifluorobenzyl alcohol. A common and effective method involves the use of thionyl chloride (SOCl₂).
Laboratory-Scale Synthesis Protocol
A well-established laboratory procedure for the synthesis of 2,3,6-trifluorobenzyl chloride is as follows:
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Reaction Setup: A solution of 2,3,6-trifluorobenzyl alcohol (41 g) in dichloromethane (100 ml) is placed in a reaction vessel equipped with a stirrer and cooled in an ice bath.
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Addition of Thionyl Chloride: A solution of thionyl chloride (50 ml) in dichloromethane (80 ml) is added dropwise to the cooled alcohol solution with continuous stirring.
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Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred overnight.
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Work-up: Triethylamine (10 ml) is added to the mixture to neutralize any excess acid.
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Purification: The solvent is removed under reduced pressure to yield the crude product. The final product, 2,3,6-trifluorobenzyl chloride, is obtained as a colorless oil after purification by vacuum distillation (boiling point 63°C at 13 mmHg), affording a yield of 28.6 g.[3]
The causality behind this experimental choice lies in the high reactivity of thionyl chloride with primary alcohols, leading to a clean conversion to the corresponding alkyl chloride with the formation of gaseous byproducts (SO₂ and HCl), which are easily removed from the reaction mixture. The use of a non-nucleophilic solvent like dichloromethane is crucial to prevent side reactions.
dot graph "Synthesis_of_2_3_6_Trifluorobenzyl_Chloride" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
"2,3,6-Trifluorobenzyl_Alcohol" [label="2,3,6-Trifluorobenzyl Alcohol"]; "Thionyl_Chloride" [label="SOCl₂"]; "Dichloromethane" [label="DCM (Solvent)"]; "Reaction" [label="Stirring, Room Temp", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Product" [label="2,3,6-Trifluorobenzyl Chloride", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Byproducts" [label="SO₂ + HCl"];
"2,3,6-Trifluorobenzyl_Alcohol" -> "Reaction"; "Thionyl_Chloride" -> "Reaction"; "Dichloromethane" -> "Reaction" [style=dotted]; "Reaction" -> "Product"; "Reaction" -> "Byproducts"; } caption: Synthesis of 2,3,6-Trifluorobenzyl Chloride.
Reactivity and Chemical Transformations
The primary mode of reactivity for 2-(Chloromethyl)-1,3,4-trifluorobenzene is nucleophilic substitution at the benzylic carbon. The electron-withdrawing nature of the three fluorine atoms on the aromatic ring can influence the reactivity of the chloromethyl group.
Nucleophilic Substitution Reactions
2-(Chloromethyl)-1,3,4-trifluorobenzene is an excellent substrate for Sₙ2 reactions. The benzylic carbon is electrophilic and readily attacked by a wide range of nucleophiles, leading to the displacement of the chloride ion, which is a good leaving group.[4]
General Reaction Scheme:
Nu⁻ + 2,3,6-F₃C₆H₂CH₂Cl → 2,3,6-F₃C₆H₂CH₂Nu + Cl⁻
Where Nu⁻ can be a variety of nucleophiles, including:
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Oxygen Nucleophiles: Alcohols (R-OH) and phenols (Ar-OH) to form ethers.
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Nitrogen Nucleophiles: Amines (R-NH₂) to form substituted benzylamines.
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Sulfur Nucleophiles: Thiols (R-SH) to form thioethers.
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Carbon Nucleophiles: Cyanide (CN⁻) to form nitriles, and enolates to form new carbon-carbon bonds.
dot graph "Nucleophilic_Substitution_Reactions" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
"Substrate" [label="2,3,6-Trifluorobenzyl Chloride"]; "Nucleophile" [label="Nucleophile (Nu⁻)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Product" [label="Substituted Product", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Leaving_Group" [label="Chloride Ion (Cl⁻)"];
"Substrate" -> "Product" [label="Sₙ2 Reaction"]; "Nucleophile" -> "Product"; "Product" -> "Leaving_Group" [style=dotted]; } caption: General Nucleophilic Substitution Pathway.
Applications in Drug Discovery and Medicinal Chemistry
The 2,3,6-trifluorobenzyl moiety is a valuable pharmacophore in drug design. Its incorporation can enhance a molecule's binding to target proteins and improve its pharmacokinetic profile. The fluorobenzyl chloride series are key building blocks in the synthesis of fluorinated active pharmaceutical ingredients (APIs) and are widely used in research for anticancer, cardiovascular, and central nervous system-active drugs.[1]
While specific examples of marketed drugs containing the 2,3,6-trifluorobenzyl group introduced via the chloride are proprietary, the general strategy is prevalent in the development of novel therapeutics. For instance, fluorinated benzyl groups are often used to introduce lipophilicity and modulate the electronic properties of a lead compound to optimize its activity and selectivity.
Safety, Handling, and Storage
As a substituted benzyl chloride, 2-(Chloromethyl)-1,3,4-trifluorobenzene should be handled with care, assuming it to be a corrosive and lachrymatory substance.
Table 2: Hazard Information for a Related Isomer (2,4,5-Trifluorobenzyl Chloride)
| Hazard | Description |
| GHS Pictograms | Corrosion |
| Signal Word | Danger |
| Hazard Statements | H314: Causes severe skin burns and eye damage. |
| Precautionary Statements | P260, P271, P280 |
Note: This data is for the 2,4,5-isomer and should be used as a general guideline. A specific Safety Data Sheet for CAS 114152-20-4 should be consulted.[5][6]
Handling Procedures
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Ventilation: Work should be conducted in a well-ventilated chemical fume hood.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
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Avoid Inhalation: Do not breathe vapors or mists.
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Avoid Contact: Prevent contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
Storage
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Store in a tightly closed container in a cool, dry, and well-ventilated area.
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Keep away from incompatible materials such as strong oxidizing agents, bases, and moisture.
Conclusion
2-(Chloromethyl)-1,3,4-trifluorobenzene (CAS No. 114152-20-4) is a highly valuable and reactive intermediate for the synthesis of complex organic molecules. Its trifluorinated aromatic ring provides unique electronic and steric properties, making it a desirable building block in the design of novel pharmaceuticals and other functional materials. A thorough understanding of its synthesis, reactivity, and safe handling is essential for its effective application in research and development.
References
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PrepChem. (n.d.). Synthesis of 2,3,6-trifluorobenzyl chloride. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 2,3,6-trifluorobenzyl chloride. Retrieved from [Link]
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Yang, J., Han, X., Zhou, L., & Xiong, C. (n.d.). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Retrieved from [Link]
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Sparrow Chemical. (n.d.). Fluorobenzyl Chloride Series. Retrieved from [Link]
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University of Wisconsin-Whitewater. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]
